REACTION_CXSMILES
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[CH3:1]O.C[Si](C=[N+]=[N-])(C)C.[Br:10][CH:11]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21])[C:12]([OH:14])=[O:13]>C1(C)C=CC=CC=1>[CH3:1][O:13][C:12](=[O:14])[CH:11]([Br:10])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[Cl:21]
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Name
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|
Quantity
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5 mL
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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|
Quantity
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2.2 g
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Type
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reactant
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Smiles
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BrC(C(=O)O)C1=C(C=CC=C1)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The flask was cooled in a water bath
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Type
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CUSTOM
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Details
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After 10 additional minutes, the toluene/methanol was removed under reduced pressure
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Type
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CUSTOM
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Details
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The crude oil was purified by MPLC (companion) on a silica cartridge (40 g) with a gradient of ethyl acetate in heptane (10% to 50%) over 20 minutes
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Duration
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20 min
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Type
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ADDITION
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Details
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The product containing fractions
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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dried under high vacuum for 1 hour at room temperature
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Duration
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1 h
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Name
|
|
Type
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product
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Smiles
|
COC(C(C1=C(C=CC=C1)Cl)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 86% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |